molecular formula C14H15BrN2O2 B6196631 tert-butyl N-(4-bromoquinolin-8-yl)carbamate CAS No. 2680753-35-7

tert-butyl N-(4-bromoquinolin-8-yl)carbamate

Cat. No.: B6196631
CAS No.: 2680753-35-7
M. Wt: 323.18 g/mol
InChI Key: ACIIOYUKRDNTNC-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate is a chemical compound with a quinoline ring structure. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used as a chemical tool for the inhibition and modulation of certain enzymes and proteins in cells.

Preparation Methods

The synthesis of tert-butyl N-(4-bromoquinolin-8-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed as a tool for studying enzyme inhibition and protein modulation.

Mechanism of Action

The mechanism by which tert-butyl N-(4-bromoquinolin-8-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites or modulating their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Tert-butyl N-(4-bromoquinolin-8-yl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (4-bromobutyl)carbamate: This compound also contains a bromine atom and a tert-butyl carbamate group, but it has a different core structure.

    Tert-butyl carbamate: This simpler compound lacks the quinoline ring and is used in different chemical reactions.

The uniqueness of this compound lies in its quinoline ring structure, which imparts specific biological activities and makes it a valuable tool in scientific research.

Properties

CAS No.

2680753-35-7

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(4-bromoquinolin-8-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-10(15)7-8-16-12(9)11/h4-8H,1-3H3,(H,17,18)

InChI Key

ACIIOYUKRDNTNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C(C=CN=C21)Br

Purity

95

Origin of Product

United States

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